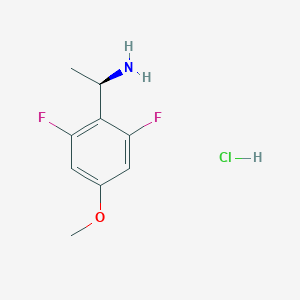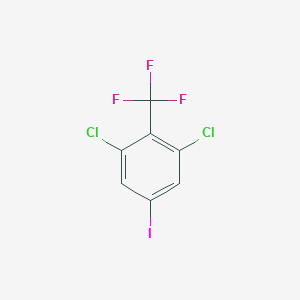
1,3-Dichloro-5-iodo-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-5-iodo-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2Cl2F3I It is a derivative of benzene, characterized by the presence of chlorine, iodine, and trifluoromethyl groups
Vorbereitungsmethoden
The synthesis of 1,3-Dichloro-5-iodo-2-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the halogenation of a trifluoromethyl-substituted benzene derivative. For instance, starting with 1-chloro-3-(trifluoromethyl)benzene, the compound can be subjected to iodination and further chlorination under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1,3-Dichloro-5-iodo-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium iodide or potassium fluoride.
Oxidation and Reduction: The iodine and chlorine atoms can be involved in oxidation-reduction reactions, often using reagents like hydrogen peroxide or sodium borohydride.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts to form more complex organic molecules.
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-5-iodo-2-(trifluoromethyl)benzene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of 1,3-Dichloro-5-iodo-2-(trifluoromethyl)benzene largely depends on its application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards these targets, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
1,3-Dichloro-5-iodo-2-(trifluoromethyl)benzene can be compared with other halogenated benzene derivatives, such as:
1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene: Similar in structure but with different substitution patterns, affecting its reactivity and applications.
1-Iodo-3,5-bis(trifluoromethyl)benzene:
1-Iodo-2-(trifluoromethyl)benzene: Lacks the chlorine atoms, resulting in different reactivity and applications.
Eigenschaften
Molekularformel |
C7H2Cl2F3I |
|---|---|
Molekulargewicht |
340.89 g/mol |
IUPAC-Name |
1,3-dichloro-5-iodo-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2Cl2F3I/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2H |
InChI-Schlüssel |
PEQRQAJIWMEZQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


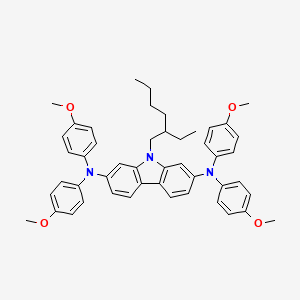

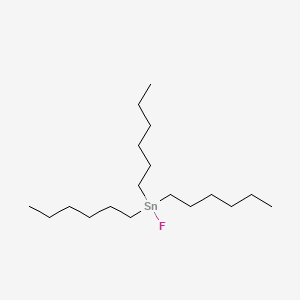
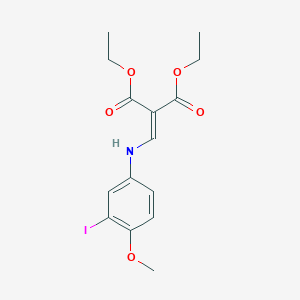
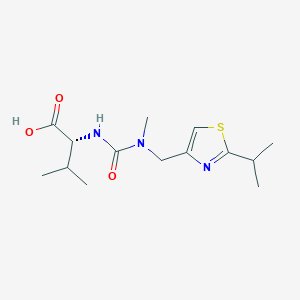
![trans-2-[(2-Ethylphenyl)amino]cyclobutan-1-ol](/img/structure/B13432113.png)
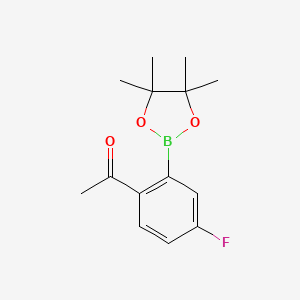

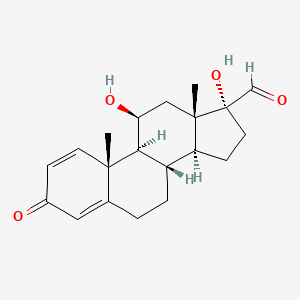
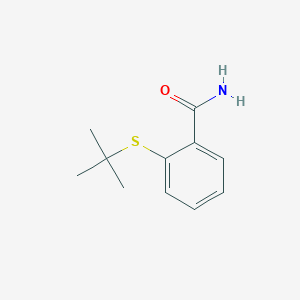
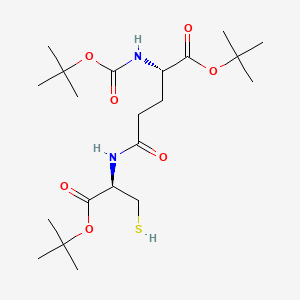
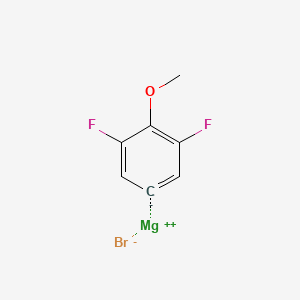
![tert-butyl N-[3-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate](/img/structure/B13432166.png)
